molecular formula C9H17NO2 B13338532 Methyl 2-(1-amino-2-methylcyclopentyl)acetate

Methyl 2-(1-amino-2-methylcyclopentyl)acetate

Cat. No.: B13338532
M. Wt: 171.24 g/mol
InChI Key: MLWCVKOCXWDKGF-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-2-methylcyclopentyl)acetate is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclopentane, featuring an amino group and a methyl group attached to the cyclopentane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-2-methylcyclopentyl)acetate typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, 1-amino-2-methylcyclopentane, is synthesized through the amination of 2-methylcyclopentanone.

    Esterification: The amino-cyclopentane derivative is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-2-methylcyclopentyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

Methyl 2-(1-amino-2-methylcyclopentyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-amino-2-methylcyclopentyl)acetate: Unique due to its specific substitution pattern on the cyclopentane ring.

    Methyl 2-(1-amino-2-ethylcyclopentyl)acetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-(1-amino-2-propylcyclopentyl)acetate: Contains a propyl group, leading to different chemical properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(1-amino-2-methylcyclopentyl)acetate

InChI

InChI=1S/C9H17NO2/c1-7-4-3-5-9(7,10)6-8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

MLWCVKOCXWDKGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC(=O)OC)N

Origin of Product

United States

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